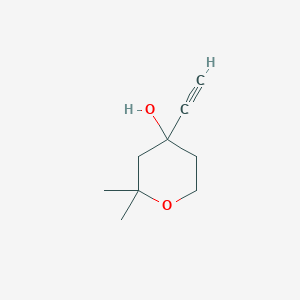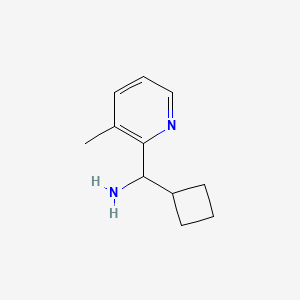
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an ethynylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as benzene .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and the modification of existing structures. This reactivity makes it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Lacks the ethynyl group, making it less reactive in certain types of reactions.
4-Ethynyl-2,2-dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a tetrahydropyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-Ethynyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct reactivity and versatility in organic synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Propriétés
IUPAC Name |
4-ethynyl-2,2-dimethyloxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-9(10)5-6-11-8(2,3)7-9/h1,10H,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLCAYYFEJNCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(C#C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)-(oxiran-2-yl)methanone](/img/structure/B2963688.png)
![2-(3,4-Dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2963689.png)
![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)



![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![2-(4-methoxyphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2963700.png)
![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

